molecular formula C6H2BrCl2N3 B1383146 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1160995-23-2

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1383146
M. Wt: 266.91 g/mol
InChI Key: NRVGOQKEQWXMOO-UHFFFAOYSA-N
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Description

“6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine” is a chemical compound with the molecular formula C6H2BrCl2N3 . It has a molecular weight of 266.91 .


Molecular Structure Analysis

The InChI code for “6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine” is 1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H .


Physical And Chemical Properties Analysis

“6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine” is a solid compound . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

  • Cytotoxic Activity in Cancer Cell Lines : Qingfeng Li et al. (2018) synthesized pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides and found that certain analogues displayed potent cytotoxic activity in various cancer cell lines. This highlights the potential use of these compounds in cancer therapy (Li et al., 2018).

  • Inhibitors of Vascular Endothelial Growth Factor Receptor-2 : Research by R. Borzilleri et al. (2005) identified pyrrolo[2,1-f][1,2,4]triazines as potent and selective inhibitors of the tyrosine kinase activity of VEGFR-2. These compounds demonstrated significant antitumor efficacy in human lung carcinoma xenografts in mice (Borzilleri et al., 2005).

  • Potential in Solid Tumor Treatment : A study by R. Bhide et al. (2006) on pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase revealed that these compounds demonstrated robust preclinical in vivo activity in human tumor xenograft models, indicating their potential in the treatment of solid tumors (Bhide et al., 2006).

  • Synthetic Methodologies and Applications : J. Quintela et al. (1996) described a one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine derivatives, demonstrating the versatility and ease of synthesizing these compounds for various applications (Quintela et al., 1996).

  • Production of Antiviral Drug Remdesivir : Sarabindu Roy et al. (2021) developed a new synthetic methodology for producing pyrrolo[2,1-f][1,2,4]triazine, a key starting material in the production of the antiviral drug remdesivir. This methodology emphasizes the importance of pyrrolo[2,1-f][1,2,4]triazine in pharmaceutical manufacturing (Roy et al., 2021).

  • Kinase Inhibitor Template : The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel kinase inhibitor template, effective in mimicking the quinazoline kinase inhibitor scaffold, as discussed in a study by J. Hunt et al. (2004). This discovery has implications for the development of new treatments for various diseases (Hunt et al., 2004).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

6-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVGOQKEQWXMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233616
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

CAS RN

1160995-23-2
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160995-23-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
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6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 5
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 6
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine

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